Cas no 336182-29-7 (N-Isopropyl 4-bromobenzamide)
N-Isopropyl 4-bromobenzamide Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-N-isopropylbenzamide
- 4-bromo-N-propan-2-ylbenzamide
- Benzamide,4-bromo-N-(1-methylethyl)-
- N-Isopropyl 4-bromobenzamide
- 4-bromo-N-isopropyl-benzamide
- N-isopropyl-p-bromobenzocarboxamide
- p-bromo-N-isopropylbenzamide
- 4-Bromo-N-isopropylbenzamide, AldrichCPR
- 4-Bromo-N-(1-methylethyl)benzamide
- AKOS000172292
- E78479
- 10.14272/PWXNCWKINUCUPV-UHFFFAOYSA-N
- 336182-29-7
- BS-28053
- SCHEMBL13062204
- doi:10.14272/PWXNCWKINUCUPV-UHFFFAOYSA-N
- A875229
- DTXSID70394746
- PWXNCWKINUCUPV-UHFFFAOYSA-N
- doi:10.14272/PWXNCWKINUCUPV-UHFFFAOYSA-N.1
- CS-0197159
- MFCD00465197
- 10.14272/PWXNCWKINUCUPV-UHFFFAOYSA-N.1
-
- MDL: MFCD00465197
- Inchi: 1S/C10H12BrNO/c1-7(2)12-10(13)8-3-5-9(11)6-4-8/h3-7H,1-2H3,(H,12,13)
- InChI Key: PWXNCWKINUCUPV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C(NC(C)C)=O
Computed Properties
- Exact Mass: 241.01000
- Monoisotopic Mass: 241.01
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 174
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.1A^2
- XLogP3: 2.7
Experimental Properties
- Density: 1.349
- Boiling Point: 344.6°Cat760mmHg
- Flash Point: 162.2°C
- Refractive Index: 1.545
- PSA: 29.10000
- LogP: 2.97820
N-Isopropyl 4-bromobenzamide Security Information
- Hazard Category Code: 22-52
-
Hazardous Material Identification:
N-Isopropyl 4-bromobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
N-Isopropyl 4-bromobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N183808-5g |
N-Isopropyl 4-bromobenzamide |
336182-29-7 | 98% | 5g |
¥1840.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N183808-1g |
N-Isopropyl 4-bromobenzamide |
336182-29-7 | 98% | 1g |
¥661.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N183808-25g |
N-Isopropyl 4-bromobenzamide |
336182-29-7 | 98% | 25g |
¥3816.90 | 2023-09-01 | |
| Alichem | A019142919-10g |
4-Bromo-N-isopropylbenzamide |
336182-29-7 | 95% | 10g |
$335.72 | 2023-09-02 | |
| Alichem | A019142919-25g |
4-Bromo-N-isopropylbenzamide |
336182-29-7 | 95% | 25g |
$587.10 | 2023-09-02 | |
| TRC | I824475-100mg |
N-Isopropyl 4-bromobenzamide |
336182-29-7 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | I824475-250mg |
N-Isopropyl 4-bromobenzamide |
336182-29-7 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | I824475-500mg |
N-Isopropyl 4-bromobenzamide |
336182-29-7 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | I824475-1g |
N-Isopropyl 4-bromobenzamide |
336182-29-7 | 1g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | OR11629-1g |
4-Bromo-N-isopropylbenzamide |
336182-29-7 | 98% | 1g |
£20.00 | 2025-03-21 |
N-Isopropyl 4-bromobenzamide Suppliers
N-Isopropyl 4-bromobenzamide Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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2. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on N-Isopropyl 4-bromobenzamide
N-Isopropyl 4-bromobenzamide (CAS No. 336182-29-7): An Overview and Recent Developments
N-Isopropyl 4-bromobenzamide (CAS No. 336182-29-7) is a versatile organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry. This compound is characterized by its unique structural features, which include a bromo-substituted benzene ring and an isopropyl amide group. These features contribute to its chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of N-Isopropyl 4-bromobenzamide can be represented as C10H12BrNO. The bromine atom on the benzene ring provides a versatile handle for further functionalization, while the isopropyl amide group imparts specific electronic and steric properties that influence the compound's reactivity and selectivity in various chemical reactions. These properties make N-Isopropyl 4-bromobenzamide an attractive starting material for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
In the realm of medicinal chemistry, N-Isopropyl 4-bromobenzamide has been explored as a key intermediate in the development of novel therapeutic agents. Recent studies have highlighted its potential as a building block for the synthesis of compounds with anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of N-Isopropyl 4-bromobenzamide-derived compounds that exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Another area where N-Isopropyl 4-bromobenzamide has shown promise is in the field of materials science. Researchers have utilized this compound as a precursor for the synthesis of functional polymers and copolymers with unique properties. A notable example is the development of polymeric materials with enhanced thermal stability and mechanical strength, which are crucial for applications in electronics, coatings, and adhesives. A study published in Macromolecules demonstrated that N-Isopropyl 4-bromobenzamide-based polymers exhibited excellent thermal stability up to 300°C and showed improved mechanical properties compared to conventional polymers.
The synthetic versatility of N-Isopropyl 4-bromobenzamide has also been leveraged in the development of new synthetic methodologies. Recent advances in transition-metal-catalyzed cross-coupling reactions have enabled the efficient conversion of this compound into a wide range of functionalized derivatives. For example, palladium-catalyzed Suzuki-Miyaura coupling reactions have been used to introduce various aryl and heteroaryl groups onto the bromo-substituted benzene ring, expanding the scope of possible applications for these derivatives. A study published in Organic Letters reported a highly efficient protocol for the Suzuki-Miyaura coupling of N-Isopropyl 4-bromobenzamide, achieving yields greater than 95% under mild reaction conditions.
Beyond its synthetic utility, N-Isopropyl 4-bromobenzamide has also been investigated for its biological activity. Studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines, making it a potential lead compound for further drug development. A research article published in Bioorganic & Medicinal Chemistry Letters reported that N-Isopropyl 4-bromobenzamide selectively inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 15 μM, while showing minimal toxicity towards normal cells.
In addition to its potential therapeutic applications, N-Isopropyl 4-bromobenzamide has also been studied for its environmental impact. Research has focused on understanding its biodegradability and potential ecological effects. A study published in Environmental Science & Technology evaluated the biodegradability of this compound under aerobic and anaerobic conditions and found that it was readily biodegradable within 28 days under aerobic conditions but showed limited degradation under anaerobic conditions. This information is crucial for assessing the environmental safety of products derived from N-Isopropyl 4-bromobenzamide.
The ongoing research into N-Isopropyl 4-bromobenzamide highlights its multifaceted utility across various scientific disciplines. Its unique chemical structure and versatile reactivity make it an invaluable tool for chemists and researchers working on novel materials and therapeutic agents. As new methodologies and applications continue to emerge, the importance of this compound is likely to grow further, driving innovation and advancing our understanding of complex chemical systems.
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